2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Description
This compound is a piperazine-based hydrochloride salt featuring a 4-methoxyphenyl ethanone core and a 4-methylthiazole-substituted piperazine moiety. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug development .
Key structural attributes:
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-14-13-24-17(19-14)12-20-7-9-21(10-8-20)18(22)11-15-3-5-16(23-2)6-4-15;/h3-6,13H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMUDXZQFNHKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a methoxyphenyl group, a piperazine moiety, and a thiazole derivative. This unique combination of functional groups is believed to contribute to its diverse biological activities.
Anticonvulsant Activity
Research indicates that thiazole derivatives, similar to the compound , exhibit significant anticonvulsant properties. For instance, certain thiazole-integrated compounds have shown efficacy in animal models of seizures, suggesting that modifications in the thiazole structure can enhance anticonvulsant activity. The structure-activity relationship (SAR) analysis highlights that the presence of electron-donating groups, such as methoxy substituents, increases anticonvulsant potency .
Antitumor Activity
Thiazole derivatives have also been explored for their antitumor effects. Studies have demonstrated that compounds with thiazole rings can inhibit cancer cell proliferation effectively. For example, certain thiazole-based compounds exhibited low IC50 values against various cancer cell lines, indicating high cytotoxicity. The presence of specific substituents on the phenyl ring was found to be crucial for enhancing cytotoxic activity .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A-431 (skin cancer) | 1.98 |
| Compound B | Jurkat (leukemia) | 2.32 |
| Compound C | HT29 (colon cancer) | 0.85 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Thiazole derivatives have been reported to possess selective inhibition against Mycobacterium tuberculosis and other bacterial strains. The SAR studies indicate that modifications in the thiazole ring can lead to enhanced selectivity and potency against specific pathogens .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key metabolic enzymes involved in disease processes.
- Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neuronal excitability and potentially contributing to anticonvulsant effects.
- Cell Cycle Disruption : Antitumor activity may be attributed to the compound's ability to interfere with cell cycle progression in cancer cells.
Case Studies
A recent study evaluated the pharmacological profile of a related thiazole compound in a clinical setting. The results indicated significant improvements in seizure control among patients treated with the thiazole derivative compared to standard treatments . Another case study highlighted the compound's effectiveness against resistant strains of tuberculosis, showcasing its potential as a novel therapeutic agent in infectious diseases .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures to 2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride show significant antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit activity against various bacterial strains.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of thiazole and piperazine structures enhances the antimicrobial efficacy of related compounds .
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant properties of thiazole derivatives. For example, compounds similar to this one demonstrated effectiveness in seizure models, suggesting potential therapeutic applications in epilepsy treatment.
Case Study:
A study reported that certain thiazole-integrated compounds exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), with some achieving up to 100% protection .
Antitumor Activity
The compound has shown promise in cancer research, particularly in inducing apoptosis in tumor cells. Thiazole derivatives have been found to interact with apoptotic pathways, leading to cell death in cancerous cells.
Mechanism of Action:
Thiazole derivatives can induce S phase arrest in the cell cycle and activate caspase pathways, which are crucial for apoptosis .
Pharmacokinetics and Mechanism of Action
The pharmacokinetic profile of this compound suggests good bioavailability and potential for therapeutic use. Its mechanism involves interaction with various biochemical pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*‡Inferred from substituent trends in .
Key Structural and Functional Differences
Aromatic Substituent Variations: The 4-methoxyphenyl group in the target compound contrasts with 4-methylphenoxy in and 4-chlorophenoxy in . The bis(4-methoxyphenyl)methyl group in introduces bulkier aromaticity, likely affecting steric interactions in target binding.
Heterocyclic Modifications :
- The 4-methylthiazole moiety (common in ) is absent in simpler analogues like . Thiazole rings contribute to metabolic stability and may interact with metal ions in enzyme active sites .
Preparation Methods
Synthetic Strategies for Piperazine-Thiazole Hybrid Architectures
Retrosynthetic Analysis
The target molecule decomposes into three modular components:
- 4-Methylthiazole-2-methylpiperazine (Intermediate A)
- 2-(4-Methoxyphenyl)ethanone (Intermediate B)
- Hydrochloride salt-forming agents
Coupling Intermediate A and B via nucleophilic acyl substitution forms the ethanone-piperazine backbone, followed by protonation with HCl gas in ethanol.
Comparative Synthetic Routes
Four primary routes dominate literature (Table 1):
Route 4 achieves superior efficiency through microwave irradiation (150°C, 20 min), reducing reaction times from 12 h to 35 min.
Stepwise Preparation Methodology
Synthesis of 4-Methylthiazole-2-methylpiperazine (Intermediate A)
Thiazole Ring Formation
4-Methylthiazole-2-carbaldehyde is prepared via Hantzsch thiazole synthesis:
- React 1-chloro-3-methyl-2-butanone (5 mmol) with thiourea (5.5 mmol) in ethanol at reflux (78°C, 4 h).
- Isolate 4-methylthiazol-2-amine hydrobromide via vacuum filtration (yield: 82%).
- Formylate using DMF/POCl₃ (Vilsmeier-Haack reaction) at 0–5°C to obtain 4-methylthiazole-2-carbaldehyde.
Critical Parameters :
- Stoichiometric excess of thiourea (1.1 eq) prevents dimerization.
- Reaction temperature <10°C during formylation minimizes side-product formation.
Piperazine Functionalization
- Suspend piperazine (10 mmol) in anhydrous DCM under N₂.
- Add 4-methylthiazole-2-carbaldehyde (10.5 mmol) and NaBH(OAc)₃ (12 mmol) at 0°C.
- Stir for 6 h at 25°C, then purify via column chromatography (EtOAc/hexane 3:7).
Reaction Schema :
$$ \text{Piperazine} + \text{Thiazole-CHO} \xrightarrow{\text{NaBH(OAc)}_3} \text{Intermediate A} $$
Preparation of 2-(4-Methoxyphenyl)ethanone (Intermediate B)
Friedel-Crafts acylation provides optimal results:
- Add acetyl chloride (1.2 eq) to 4-methoxyphenylboronic acid (1 eq) in AlCl₃ (3 eq)/nitromethane.
- Reflux at 110°C for 2 h, achieving 91% yield after aqueous workup.
Spectroscopic Validation :
Coupling of Intermediates A and B
Acylative Coupling
- Dissolve Intermediate A (1 eq) and Intermediate B (1.1 eq) in dry THF.
- Add EDC·HCl (1.2 eq) and HOBt (0.3 eq), stir at 25°C for 12 h.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Yield Optimization :
- HOBt additive reduces racemization, enhancing yield from 68% to 85%.
Process Optimization and Scalability
Solvent Screening for Coupling Reaction
Ethanol outperforms DCM and THF in minimizing byproducts (Table 2):
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 68 | 94.3 |
| THF | 40 | 72 | 95.1 |
| EtOH | 25 | 85 | 99.1 |
Ethanol’s polarity facilitates proton transfer, accelerating the coupling kinetics.
Analytical Characterization
Spectroscopic Profiling
- $$ ^1H $$-NMR (DMSO-d₆): δ 8.21 (s, 1H, Thiazole-H), 7.45 (d, J=8.6 Hz, 2H, ArH), 6.98 (d, J=8.6 Hz, 2H, ArH), 4.12 (s, 2H, CH₂-Thiazole), 3.79 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, Piperazine), 2.71–2.68 (m, 4H, Piperazine), 2.42 (s, 3H, CH₃-Thiazole).
- IR (KBr): 1685 cm⁻¹ (C=O), 1247 cm⁻¹ (C-O-C), 752 cm⁻¹ (C-S).
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min): t₅=6.72 min, purity 99.4%.
Q & A
Q. What are the key synthetic steps for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Piperazine functionalization : Introduce the 4-methylthiazole-methyl group via nucleophilic substitution or reductive amination under inert conditions (e.g., nitrogen atmosphere) .
- Ethanone linkage : Couple the methoxyphenyl group to the piperazine core using a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, optimized at 60–80°C in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol ensure >95% purity .
Q. How is the compound characterized post-synthesis?
- HPLC : Monitor purity using a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) .
- NMR : Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆, 400 MHz). Key signals include the methoxy singlet (~δ 3.8 ppm) and thiazole protons (~δ 7.1 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak [M+H]⁺ at m/z 382.1 .
Q. What solvents are compatible with this compound for biological assays?
The hydrochloride salt enhances solubility in polar solvents:
- Aqueous buffers : Use PBS (pH 7.4) with 0.1% DMSO for in vitro studies.
- Organic solvents : DMSO (stock solutions), ethanol, or acetonitrile for kinetic solubility profiling .
Advanced Research Questions
Q. How can computational methods optimize reaction yield?
- Artificial Force Induced Reaction (AFIR) : Predict energetically favorable pathways for piperazine-thiazole coupling. Adjust solvent polarity (e.g., THF vs. DMF) to stabilize transition states .
- DFT calculations : Model substituent effects (e.g., methoxy vs. chloro groups) on reaction kinetics .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Re-test IC₅₀ values using standardized assays (e.g., COX-2 inhibition) with controls for batch-to-batch variability .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiazole with imidazole) to isolate pharmacophore contributions .
Q. What crystallographic techniques elucidate its 3D structure?
- X-ray crystallography : Use the CCP4 suite for phase determination. Grow crystals via vapor diffusion (ethyl acetate/hexane) .
- Molecular docking : Align the compound’s crystal structure (PDB ID: LPZ) with target proteins (e.g., serotonin receptors) using AutoDock Vina .
Q. How to design SAR studies for this compound?
- Core modifications : Synthesize analogs with varied piperazine substituents (e.g., 4-methyl vs. 4-ethyl) to assess steric effects on receptor binding .
- Bioisosteric replacement : Substitute the methoxyphenyl group with pyridyl or furan rings to evaluate electronic effects .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Prodrug design : Convert the hydrochloride salt to a phosphate ester for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
Q. How to validate impurity profiles during scale-up?
- Forced degradation : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) to identify degradation products .
- LC-MS/MS : Quantify impurities using a QTOF detector and reference standards .
Data Analysis & Methodological Challenges
Q. How to address discrepancies in enzymatic inhibition assays?
- Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
- Cross-validate : Compare results across fluorometric (e.g., Fluorescein diacetate) and radiometric (³H-labeled substrate) assays .
Q. What statistical models are suitable for dose-response studies?
- Four-parameter logistic (4PL) curve : Fit data using GraphPad Prism to calculate EC₅₀ and Hill coefficients .
- ANOVA with post-hoc tests : Analyze significance across triplicate experiments (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
